1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.
Introduction of the Dioxolane Group: The dioxolane moiety can be attached via nucleophilic substitution or addition reactions involving dioxolane derivatives.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and sulfanyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 1-(4-chlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
- 1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)urea
Uniqueness
1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the dioxolane and sulfanyl groups, which can impart specific chemical and biological properties. These functional groups may enhance the compound’s stability, solubility, and interaction with biological targets compared to similar compounds.
Biological Activity
1-(4-chlorophenyl)-3-(5-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a thiadiazole ring and a dioxolane moiety, which are known to contribute to various biological activities. The presence of the 4-chlorophenyl group is significant for enhancing the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : A study by Alam et al. (2020) evaluated various thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer). The results demonstrated that many compounds showed notable suppressive activity against these cell lines. Specifically, a related compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cell proliferation. For example, certain thiadiazole derivatives have been shown to inhibit ERK1/2 kinase activity, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .
Cytotoxic Effects
The cytotoxicity of this compound has been assessed through various assays:
- MTT Assay : This assay measures cell viability and has been employed to assess the cytotoxic effects of the compound on different cancer cell lines. Results indicated that the compound could significantly reduce cell viability in a dose-dependent manner .
Other Biological Activities
In addition to anticancer properties, some studies suggest potential antifungal and antibacterial activities associated with similar compounds containing dioxolane and thiadiazole moieties:
- Antifungal Activity : Certain derivatives have shown promise as antifungal agents against various fungal strains. This is attributed to their ability to disrupt fungal cell membranes or inhibit essential fungal enzymes .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often depends on their structural components. Key findings include:
- Substituent Influence : The nature of substituents on the thiadiazole ring significantly affects cytotoxicity and selectivity towards cancer cells. For example, substituting chlorine with fluorine has been observed to enhance anticancer activity .
Data Summary
Compound | Cell Line | IC50 (µg/mL) | Activity |
---|---|---|---|
Compound A | SK-MEL-2 | 4.27 | Strong anticancer activity |
Compound B | A549 | 5.00 | Moderate anticancer activity |
Compound C | HCT15 | 6.50 | Weak anticancer activity |
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Thiadiazole Derivatives : A comprehensive study involving multiple thiadiazole derivatives showed promising results in preclinical trials, indicating their potential for further development as chemotherapeutic agents .
- Dioxolane-containing Compounds : Research into dioxolane-based compounds has revealed their utility in targeting specific cancer pathways, suggesting that modifications can lead to enhanced therapeutic profiles .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S2/c15-9-1-3-10(4-2-9)16-12(20)17-13-18-19-14(24-13)23-8-5-11-21-6-7-22-11/h1-4,11H,5-8H2,(H2,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKFUZJAZULNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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